Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The tert-butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is studied for its potential biological activity. Its structural features may allow it to interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-14-5-7-15(8-6-14)19-9-18(10-19,13-21)11-20(12-19)16(22)23-17(2,3)4/h5-8,21H,9-13H2,1-4H3 |
InChI Key |
MCFYJACILZXLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(CN(C3)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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